molecular formula C13H20N4O B3018158 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide CAS No. 1788532-60-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide

Cat. No. B3018158
CAS RN: 1788532-60-4
M. Wt: 248.33
InChI Key: IUAMPKOXHRWXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key structural unit for pharmaceutical, agrochemical, and material science applications . The compound also contains a pyrazole ring, which has been reported to have diverse and very useful bioactivities .


Synthesis Analysis

The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg- exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method was used in the synthesis of an isostere of the indolyl drug pruvanserin .


Molecular Structure Analysis

The molecular structure of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide” includes an imidazole ring and a pyrazole ring. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The pyrazole ring is a three-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Br/Mg- exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles .

Scientific Research Applications

Anticancer Agents

The discovery of novel imidazo[1,2-a]pyridine derivatives has led to the development of covalent anticancer agents. Researchers have utilized this scaffold as a core backbone for designing inhibitors. For instance, compound I-11, derived from imidazo[1,2-a]pyridine, has shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . This highlights the compound’s potential as a lead candidate for treating intractable cancers.

Antimicrobial Properties

Certain pyrazoles, including imidazo[1,2-b]pyrazole derivatives, exhibit antimicrobial effects. While specific studies on our compound are limited, related pyrazoles have demonstrated antileukemic, antitumor, and anti-proliferative activities . Further exploration of its antimicrobial potential is warranted.

Solubility Enhancement

Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been employed to improve solubility. For instance, substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole moiety significantly enhances solubility in aqueous media . Such modifications could find applications in drug design.

Antihypertensive Activity

Researchers have synthesized compounds containing imidazole moieties, including 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid. These compounds were evaluated for antihypertensive potential in rats . Our compound may similarly exhibit cardiovascular effects.

Future Directions

The future directions for this compound could involve further exploration of its bioactivities and potential applications in pharmaceutical, agrochemical, and material science. Given the diverse bioactivities reported for similar compounds , there may be potential for this compound to be developed into a new drug.

properties

IUPAC Name

2-ethyl-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-3-11(4-2)13(18)14-7-8-16-9-10-17-12(16)5-6-15-17/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAMPKOXHRWXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C=CN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.